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molecular formula C10H11NO2 B3055905 2-(2-ethoxyphenoxy)acetonitrile CAS No. 6781-16-4

2-(2-ethoxyphenoxy)acetonitrile

Cat. No. B3055905
M. Wt: 177.2 g/mol
InChI Key: RYGLXLASOOYKGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06835853B2

Procedure details

Potassium carbonate (550 g, 3.98 mol) was added to acetone (1800 ml) and resulting suspension was stirred for 30 min. 2-Ethoxyphenol (460 g, 3.329 mol) was gradually added under stirring. The mixture was heated to reflux. Chloroacetonitrile (275 g, 3.642 mol) was added and the mixture was stirred under reflux for 24 hours. The reaction mixture was cooled down to room temperature. Solid was filtered off, washed with acetone (750 ml) and combined filtrates were evaporated to give oil. The oil was dissolved in ethanol (180 ml), the solution was heated to reflux and mixture of water (530 ml) and aqueous ammonia (45 ml) was added. The mixture was cooled to 5-10° C. under stirring. Crude crystalline product was filtered, washed with mixture of ethanol (250 ml) and water (400 ml). The crude product was recrystallized from ethanol /water mixture to give pure product (500 g).
Quantity
550 g
Type
reactant
Reaction Step One
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
460 g
Type
reactant
Reaction Step Two
Quantity
275 g
Type
reactant
Reaction Step Three
Quantity
180 mL
Type
solvent
Reaction Step Four
Quantity
45 mL
Type
reactant
Reaction Step Five
Name
Quantity
530 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH2:7]([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[OH:16])[CH3:8].Cl[CH2:18][C:19]#[N:20].N>C(O)C.O.CC(C)=O>[CH2:7]([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[O:16][CH2:18][C:19]#[N:20])[CH3:8] |f:0.1.2|

Inputs

Step One
Name
Quantity
550 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1800 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
460 g
Type
reactant
Smiles
C(C)OC1=C(C=CC=C1)O
Step Three
Name
Quantity
275 g
Type
reactant
Smiles
ClCC#N
Step Four
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
45 mL
Type
reactant
Smiles
N
Name
Quantity
530 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting suspension
STIRRING
Type
STIRRING
Details
under stirring
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to reflux
STIRRING
Type
STIRRING
Details
the mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
Solid was filtered off
WASH
Type
WASH
Details
washed with acetone (750 ml)
CUSTOM
Type
CUSTOM
Details
were evaporated
CUSTOM
Type
CUSTOM
Details
to give oil
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 5-10° C.
STIRRING
Type
STIRRING
Details
under stirring
FILTRATION
Type
FILTRATION
Details
Crude crystalline product was filtered
WASH
Type
WASH
Details
washed with mixture of ethanol (250 ml) and water (400 ml)
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from ethanol /water mixture

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC1=C(OCC#N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 500 g
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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